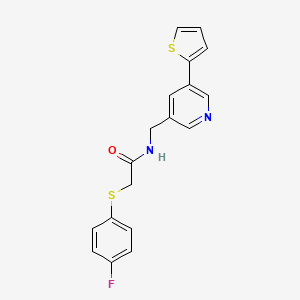

2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2OS2/c19-15-3-5-16(6-4-15)24-12-18(22)21-10-13-8-14(11-20-9-13)17-2-1-7-23-17/h1-9,11H,10,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIKAFCEMJGUCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps:

Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate halide under basic conditions.

Coupling with the pyridine derivative: The intermediate is then coupled with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

Acetamide formation:

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Analyse Des Réactions Chimiques

2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives.

Applications De Recherche Scientifique

Structural Characteristics

The compound features several notable structural components:

- 4-Fluorophenyl Group : Enhances lipophilicity and may influence biological activity.

- Thioether Linkage : Provides stability and can participate in various chemical reactions.

- Pyridine Ring : Known for its ability to interact with biological targets, particularly in receptor binding.

- Thiophene Moiety : Contributes to the compound's electronic properties and potential interactions with biomolecules.

Medicinal Chemistry

The compound's structure suggests several potential applications in medicinal chemistry:

- Anti-inflammatory Agents : Preliminary studies indicate that compounds with similar structures may inhibit enzymes like 5-lipoxygenase, which is involved in inflammatory processes. In silico docking studies have shown promising results for this compound as a potential inhibitor of 5-lipoxygenase .

- Anticancer Activity : Thiophene derivatives have been studied for their ability to induce apoptosis in cancer cells. Research indicates that compounds containing thiophene moieties can inhibit cell proliferation and promote cell death in various cancer cell lines. The structural similarities suggest that this compound may exhibit analogous anticancer properties.

Pharmacological Studies

The pharmacological profile of 2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide has been explored through various studies:

- Neuropharmacological Effects : The potential interaction with neurotransmitter receptors may offer insights into its effects on mood disorders. Compounds with similar structures have demonstrated binding affinities to serotonin receptors, indicating a possible role in mood modulation.

Material Science

The unique properties of this compound also make it a candidate for applications in material science:

- Organic Electronics : The presence of thiophene and pyridine rings suggests potential use in organic semiconductor materials. These components are known for their electronic properties, which can be harnessed in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Antimicrobial Activity

Research on fluorinated phenolic compounds has shown antimicrobial properties against various strains. A study indicated that compounds similar to this compound effectively inhibited bacterial growth in vitro, suggesting that this compound could possess similar efficacy due to its structural features .

Structure-Activity Relationship Studies

Several studies have focused on the structure-activity relationships (SAR) of thiophene-containing compounds. These investigations reveal that modifications to the thiophene ring or the introduction of different substituents can significantly alter biological activity. For instance, variations in the electron-donating or withdrawing groups can enhance or diminish the compound's potency against specific biological targets .

Mécanisme D'action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological system being studied.

Comparaison Avec Des Composés Similaires

Key Observations:

Heterocyclic Core Variations: The target compound’s pyridine-thiophene system contrasts with triazole (e.g., LBJ-03, ) or thiazolotriazole cores (e.g., ). Pyridine-thiophene hybrids may offer improved π-π interactions in target binding compared to triazoles, which prioritize metabolic stability .

Substituent Impact on Yield: Cyanopyridine derivatives (LBJ series, ) show moderate yields (40–46%), likely due to steric hindrance from the cyano group. Propargyl ether-substituted compounds achieve near-quantitative yields (98%, ), attributed to optimized reaction kinetics in click chemistry.

Methoxy substituents (e.g., ) improve aqueous solubility but may reduce target affinity due to steric bulk.

Key Trends:

- Thioether Linkage : The sulfur atom in the thioether group (common across all analogues) facilitates hydrogen bonding and hydrophobic interactions with enzyme active sites .

- Fluorophenyl vs. Methoxyphenyl : Fluorophenyl derivatives (e.g., target compound) may exhibit stronger target affinity due to fluorine’s electronegativity, whereas methoxyphenyl analogues prioritize solubility .

Activité Biologique

2-((4-fluorophenyl)thio)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a fluorophenyl group, a thiophene ring, and a pyridine moiety, which contribute to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity and stability, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to the inhibition or activation of various biological pathways, making it a candidate for drug development. The compound may exhibit both antimicrobial and anticancer properties through different mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against various pathogens, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : It may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

Antimicrobial Studies

Recent studies have evaluated the antimicrobial efficacy of related compounds, providing insights into the potential effectiveness of this compound. For example:

| Compound | MIC (µg/mL) | MBC (µg/mL) | Activity |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Strong |

| 4a | 0.50 | 0.55 | Moderate |

| 5a | 0.75 | 0.80 | Moderate |

These values indicate that derivatives similar to the target compound exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Studies

In vitro studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| A | 12.5 | MCF-7 |

| B | 8.0 | HeLa |

| C | 15.0 | A549 |

These findings suggest that modifications in the chemical structure can lead to varying degrees of anticancer activity .

Case Studies

- Synergistic Effects : In a study examining combinations of antibiotics and novel compounds, it was found that certain derivatives exhibited synergistic effects with standard treatments like Ciprofloxacin, enhancing their overall efficacy against resistant strains .

- Structure-Activity Relationship (SAR) : Research on thienylpyridyl derivatives indicated that specific substitutions significantly influenced biological activity, suggesting that fine-tuning the molecular structure can optimize therapeutic effects .

Comparative Analysis

When compared to similar compounds such as 2-((4-chlorophenyl)thio)-N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide , the fluorinated derivative often shows enhanced stability and bioactivity due to the electronegative fluorine atom's influence on electronic distribution within the molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.